3,3',5,7-Tetrahydroxyflavone, also known as galangin, is a naturally occurring flavonoid found in various plants, particularly in ginger and other members of the Zingiberaceae family. This compound is notable for its numerous biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Galangin is classified as a flavone, which is a subclass of flavonoids characterized by the presence of a ketone group in the C-ring.
Galangin can be extracted from several natural sources, including:
Galangin belongs to the flavonoid class of compounds and is specifically categorized as a flavone. Its structure includes multiple hydroxyl groups that contribute to its biological activity.
The synthesis of 3,3',5,7-tetrahydroxyflavone can be achieved through several methods:
In one reported synthesis method, 5,7-dihydroxy-3,3'-dimethoxyflavone was treated with boron tribromide at low temperatures to facilitate hydroxylation at specific positions on the flavonoid backbone. The final product was purified through flash chromatography with a yield of approximately 44% .
The molecular formula for 3,3',5,7-tetrahydroxyflavone is C15H10O6. Its structure features:
The compound exhibits a melting point range of 257-259 °C and has a molecular weight of approximately 286 Da. Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed insights into its structural characteristics:
Galangin participates in various chemical reactions due to its reactive hydroxyl groups:
For instance, reactions involving alkyl halides have shown varying reactivity based on the position of hydroxyl groups. The selective alkylation has been demonstrated using ethyl bromide under controlled conditions .
The biological activities of galangin are primarily attributed to its ability to scavenge free radicals and inhibit inflammatory pathways. It acts on various cellular targets:
Studies indicate that galangin exhibits significant inhibition of oxidative stress markers in various cell lines, suggesting its potential therapeutic applications against oxidative stress-related diseases .
Spectroscopic techniques such as Infrared (IR) spectroscopy confirm the presence of functional groups characteristic of flavones, while Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns .
Galangin's diverse biological activities make it valuable in various fields:
Research continues to explore the full range of applications for galangin in health and disease management contexts, highlighting its significance as a bioactive compound with therapeutic potential.
3,3',5,7-Tetrahydroxyflavone (fisetin) suppresses pro-inflammatory signaling by targeting key kinase cascades. In osteoclast differentiation models, fisetin (1.25–5 µM) inhibits RANKL-induced activation of NF-κB by attenuating IκBα phosphorylation, thereby blocking nuclear translocation of this transcription factor. Concurrently, fisetin downregulates phosphorylation of JNK and ERK1/2 MAPKs, disrupting downstream AP-1 activity and c-Fos synthesis [1]. In cancer models, fisetin inhibits TNFα-induced NF-κB activation by suppressing IKKβ kinase activity, reducing expression of COX-2, iNOS, and pro-inflammatory cytokines [2]. The compound also induces ROS-mediated sustained JNK activation in lung cancer cells, sensitizing them to TNFα-induced apoptosis [8].
Table 1: Modulation of Signaling Proteins by 3,3',5,7-Tetrahydroxyflavone
Target Pathway | Molecular Effect | Functional Outcome | Concentration Range |
---|---|---|---|
NF-κB (IκBα) | Inhibits phosphorylation | Reduced nuclear translocation | 1.25–5 µM |
JNK | Attenuates activation | Suppressed AP-1 activity | 5–20 µM |
ERK1/2 | Reduces phosphorylation | Decreased cell proliferation | 10–50 µM |
RANKL | Downregulates receptor signaling | Inhibited osteoclastogenesis | 2.5–5 µM |
Fisetin activates the Nrf2/ARE antioxidant axis through multiple mechanisms. At 5–10 µM, it induces nuclear accumulation of Nrf2 in osteoblasts and neuronal cells, enhancing transcription of antioxidant genes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) [1]. Genetic knockdown experiments confirm that fisetin’s osteoprotective effects are Nrf2-dependent. Luteolin (3',4',5,7-tetrahydroxyflavone), a structural analog, similarly activates Nrf2 but exhibits context-dependent pro-oxidant effects at higher concentrations (>20 µM) by suppressing SOD activity and generating superoxide anions [8] [6].
Although less characterized than other flavonoids, fisetin demonstrates inhibitory activity against TGF-β receptor ALK5 (IC₅₀ ~0.84 µM), disrupting Smad2/3 phosphorylation in fibroblast-to-myofibroblast transition models. This inhibition reduces collagen deposition and α-smooth muscle actin (α-SMA) expression, positioning fisetin as a potential anti-fibrotic agent [8].
Fisetin (20–100 µM) triggers intrinsic apoptosis in cancer cells through mitochondrial membrane depolarization, cytochrome c release, and sequential activation of caspases-9 and -3. In breast cancer models, this is accompanied by Bax/Bcl-2 ratio elevation and reduced X-linked inhibitor of apoptosis protein (XIAP) expression [7] [2]. Autophagy induction occurs via AMPK/mTOR inhibition, with fisetin increasing LC3-II conversion and ATG5 expression. Pharmacological blockade of autophagy enhances fisetin-induced apoptosis, indicating cytoprotective autophagy in stress adaptation [9].
Fisetin induces G1/S and G2/M arrest in p53-wildtype cancer cells by stabilizing p53 and enhancing p21ᴡᵃᶠ¹/ᶜⁱᵖ¹ transcription. At 25 µM, it reduces cyclin D1/CDK4 complex formation and Rb phosphorylation, blocking E2F-mediated S-phase entry. In p53-mutant cells, fisetin activates p73 and CHK2 kinases, enforcing checkpoint arrest [1] [7].
Table 2: Cell Cycle Arrest Mechanisms by 3,3',5,7-Tetrahydroxyflavone
Cell Cycle Phase | Key Regulators | Effect of Fisetin | Cancer Model |
---|---|---|---|
G1/S | p53/p21 ↑, Cyclin D1/CDK4 ↓ | Hypophosphorylation of Rb | Breast, colon |
G2/M | Wee1 ↑, CDC25C ↓ | Inactive CDK1/cyclin B | Lung, prostate |
S-phase | CHK2 ↑, CDC25A ↓ | Replication fork stalling | Glioblastoma |
3,3',5,7-Tetrahydroxyflavone binds the ligand-binding domain (LBD) of orphan nuclear receptor NR4A1 (Nur77) with KD values of 1.4–45.8 µM, as determined by fluorescence quenching and isothermal titration calorimetry (ITC). Molecular docking reveals hydrogen bonding with residues Lys265 and His266 in the Ω-loop of NR4A1 [3] [10]. Functionally, fisetin acts as a selective NR4A1 modulator (SNR4AM), suppressing pro-oncogenic NR4A1-regulated genes (e.g., EGFR, cMET, PD-L1) and inhibiting mTOR phosphorylation in breast cancer cells. In xenograft models, NR4A1 ligands reduce tumor growth by >60% at 1 mg/kg/day without toxicity [10].
Table 3: Structural Determinants of Flavonoid-NR4A1 Binding
Flavonoid | Hydroxylation Pattern | KD (Fluorescence) (μM) | KD (ITC) (μM) |
---|---|---|---|
Fisetin | 3,3',4',7 | 1.4 | 0.022 |
Galangin | 3,5,7 | 0.36 | 0.001 |
Luteolin | 3',4',5,7 | 3.8 | 0.15 |
Kaempferol | 3,4',5,7 | 5.2 | 0.38 |
Luteolin (3',4',5,7-tetrahydroxyflavone) exhibits selective antiestrogenic activity in ER+ breast cancer cells. At 10–20 µM, it accelerates proteasomal degradation of ERα by downregulating HSP90 chaperone stability and suppressing ER-responsive gene transcription (e.g., PR, c-Myc). This activity is structurally dependent: the 3',4'-catechol moiety in luteolin competitively inhibits estradiol binding, whereas monohydroxy B-ring analogs show weaker antagonism [1] [4]. Fisetin’s 3,3'-di-hydroxy configuration similarly disrupts ER signaling but requires higher concentrations (>25 µM) for significant receptor downregulation [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: